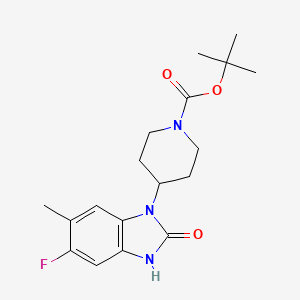
tert-butyl 4-(5-fluoro-6-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-(5-fluoro-6-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C18H24FN3O3 and its molecular weight is 349.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Tert-butyl 4-(5-fluoro-6-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)piperidine-1-carboxylate (CAS Number: 932374-51-1) is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, including its mechanism of action, efficacy in various biological systems, and relevant case studies.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₄FN₃O₃ |
| Molecular Weight | 349.4 g/mol |
| CAS Number | 932374-51-1 |
| Purity | ≥95% |
The compound features a piperidine ring and a benzodiazole moiety, which are common in many pharmacologically active substances. The presence of the fluorine atom and the carbonyl group contributes to its potential biological activity.
The biological activity of this compound is primarily linked to its interaction with specific enzymes involved in DNA repair mechanisms. Notably, it has been studied as an inhibitor of 8-Oxo-Guanine DNA Glycosylase 1 (OGG1), an enzyme crucial for base excision repair (BER) pathways.
Inhibition of OGG1
Research indicates that this compound exhibits selective inhibition of OGG1, which plays a vital role in the removal of oxidized guanines from damaged DNA. The structure-activity relationship (SAR) studies have shown that modifications to the benzodiazole core can enhance binding affinity and selectivity against other glycosylases involved in BER .
Efficacy in Cancer Treatment
In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects on various cancer cell lines. For instance, it was found to reduce cell viability in several transformed cell lines at micromolar concentrations while showing better tolerance in non-transformed cells .
Study on Selective Inhibition
A detailed study assessed the compound's potency against a panel of cancer cell lines. The results indicated an IC50 value of approximately 200 nM for OGG1 inhibition, highlighting its potential as a targeted therapeutic agent in cancer treatment .
Cellular Target Engagement
Cellular Thermal Shift Assay (CETSA) confirmed that the compound effectively engages OGG1 within cellular environments, stabilizing the protein and enhancing its inhibitory effects on cancer cells .
Properties
IUPAC Name |
tert-butyl 4-(5-fluoro-6-methyl-2-oxo-3H-benzimidazol-1-yl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24FN3O3/c1-11-9-15-14(10-13(11)19)20-16(23)22(15)12-5-7-21(8-6-12)17(24)25-18(2,3)4/h9-10,12H,5-8H2,1-4H3,(H,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXDKXFAQMSTUBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1F)NC(=O)N2C3CCN(CC3)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24FN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














